
2-Nitrophenyltrimethylsilane
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Overview
Description
2-Nitrophenyltrimethylsilane is an organosilicon compound with the molecular formula C9H13NO2Si. It consists of a nitrophenyl group attached to a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyltrimethylsilane can be synthesized through the nitration of phenyltrimethylsilaneThe reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of various substituted phenyltrimethylsilanes.
Reduction: Formation of 2-aminophenyltrimethylsilane.
Oxidation: Formation of nitroso or other oxidized derivatives.
Scientific Research Applications
2-Nitrophenyltrimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Catalysis: It acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity
Mechanism of Action
The mechanism of action of 2-nitrophenyltrimethylsilane involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This property is exploited in various synthetic applications where selective functionalization of the aromatic ring is desired .
Comparison with Similar Compounds
Phenyltrimethylsilane: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
2-Aminophenyltrimethylsilane: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Nitrobenzene: Similar nitro group but lacks the trimethylsilyl group, affecting its physical and chemical properties
Uniqueness: 2-Nitrophenyltrimethylsilane is unique due to the presence of both the nitro and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C9H13NO2Si |
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Molecular Weight |
195.29 g/mol |
IUPAC Name |
trimethyl-(2-nitrophenyl)silane |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
InChI Key |
VCFWJLZBYSHWIL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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